molecular formula C9H12INO3S B4792599 4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide

4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B4792599
M. Wt: 341.17 g/mol
InChI Key: VHGDPAWPTLZCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide, also known as IDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IDBS is a sulfonamide derivative that contains an iodine atom and a methoxy group on the benzene ring.

Mechanism of Action

4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide is believed to act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to bind to GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer. In addition, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. However, it also has some limitations. For example, it has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide. One area of interest is the development of new synthetic methods for 4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide and its derivatives. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety profiles. Finally, there is a need for further studies on the biochemical and physiological effects of 4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide in various disease models, including cancer, epilepsy, and infectious diseases.

Scientific Research Applications

4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have antimicrobial, anticancer, and anticonvulsant properties.

properties

IUPAC Name

4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGDPAWPTLZCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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